6-Bromo-1-propyl-1H-indole-4-carboxylic acid
CAS No.:
Cat. No.: VC13616458
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrNO2 |
|---|---|
| Molecular Weight | 282.13 g/mol |
| IUPAC Name | 6-bromo-1-propylindole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16) |
| Standard InChI Key | NTEUTXNMURTBSG-UHFFFAOYSA-N |
| SMILES | CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |
| Canonical SMILES | CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole core of 6-bromo-1-propyl-1H-indole-4-carboxylic acid consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:
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Bromine at the C6 position, imparting electrophilic reactivity.
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Propyl group at the N1 position, influencing lipophilicity and steric interactions.
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Carboxylic acid at the C4 position, enabling hydrogen bonding and salt formation.
The IUPAC name for this compound is 6-bromo-1-propylindole-4-carboxylic acid, and its SMILES representation is CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.13 g/mol | |
| CAS Number | Not explicitly listed | - |
| SMILES | CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |
Physicochemical Characteristics
The compound’s properties are critical for its behavior in synthetic and biological systems:
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Solubility: Limited aqueous solubility due to the hydrophobic propyl group; soluble in polar aprotic solvents like dimethylformamide (DMF).
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Melting Point: Data unavailable in literature, but analogous brominated indoles typically melt between 150–250°C .
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Stability: Susceptible to decarboxylation under acidic or high-temperature conditions.
Synthetic Methodologies
Esterification-Hydrolysis Route
A common synthesis involves esterification of the carboxylic acid precursor followed by hydrolysis:
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Esterification: Reacting 4-carboxyindole with propanol in the presence of concentrated sulfuric acid yields the propyl ester.
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Bromination: Electrophilic bromination at C6 using bromosuccinimide (NBS) in dichloromethane .
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Hydrolysis: Basic hydrolysis (e.g., NaOH/ethanol) regenerates the carboxylic acid.
Table 2: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Esterification-Hydrolysis | , NBS, NaOH | ~65 | |
| Cross-Coupling | Pd(OAc), XPhos | ~75 |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium catalysts to introduce substituents. For example, Buchwald–Hartwig amination installs aryl groups at C6 using palladium acetate and XPhos as ligands . This method enhances structural diversity for drug discovery applications.
Chemical Reactivity and Functionalization
Electrophilic Substitution
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
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C6 Substituents: Bromine enhances electrophilicity, facilitating covalent interactions with biological targets .
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N1 Propyl Group: Increases membrane permeability compared to shorter alkyl chains.
Applications in Pharmaceutical Research
Drug Intermediate
This compound serves as a precursor for protease inhibitors and kinase modulators. Its bromine atom allows further functionalization via Suzuki–Miyaura cross-coupling .
Materials Science
Indole derivatives are explored as organic semiconductors due to their π-conjugated systems. The bromine atom may enable polymerization via Ullmann coupling.
Future Research Directions
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